REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]2[NH:10][C:9](=[O:11])[CH2:8][O:7][C:6]=2[CH:12]=1.[ClH:13].N([O-])=O.[Na+].[S:18](=[O:20])=[O:19]>CC#N.O.C(O)(=O)C>[O:11]=[C:9]1[CH2:8][O:7][C:6]2[CH:12]=[C:2]([S:18]([Cl:13])(=[O:20])=[O:19])[CH:3]=[CH:4][C:5]=2[NH:10]1 |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC2=C(OCC(N2)=O)C1
|
Name
|
petroleum ether ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
24.9 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
H2O ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
H2O ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CuCl2.2H2O
|
Quantity
|
5.11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
H2O ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 mL 3-necked round bottom flask was placed
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
while cooling to a temperature of 0° C
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
while cooling to a temperature of 0° C
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring, for 30 minutes while the temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring, for an additional 2 hours while the temperature
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
while cooling to a temperature of 0-5° C
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring, overnight while the temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
was maintained at room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched by the adding 200 mL of H2O/ice
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted one time with 500 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
Then the mixture was washed 3 times with 200 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 100 mL of CH2Cl2
|
Type
|
FILTRATION
|
Details
|
A filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
This resulted in 0.9 g (11%) of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride as a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
O=C1NC2=C(OC1)C=C(C=C2)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |